molecular formula C9H9BrF3N B15274750 2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15274750
M. Wt: 268.07 g/mol
InChI Key: SVJVAQXBMUTYKN-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3N. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to an aniline ring. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 5-methyl-N-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of new aniline derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride
  • 2-Fluoro-5-(trifluoromethyl)aniline

Uniqueness

2-Bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-5-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9BrF3N/c1-6-2-3-7(10)8(4-6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

SVJVAQXBMUTYKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NCC(F)(F)F

Origin of Product

United States

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